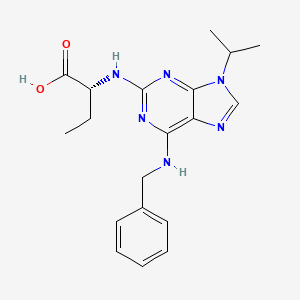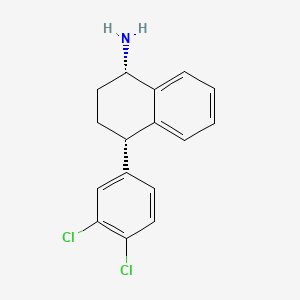![molecular formula C6H3BrIN3 B1148755 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-55-4](/img/structure/B1148755.png)
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrIN3 It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of bromine and iodine atoms at the 6 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the halogenation of pyrazolo[3,4-b]pyridine derivatives. One common method is the sequential bromination and iodination of pyrazolo[3,4-b]pyridine. The process can be summarized as follows:
Bromination: Pyrazolo[3,4-b]pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. This step is usually performed in an aqueous or organic solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include organometallic compounds, halides, and amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the halogen atoms are replaced with aryl or alkynyl groups. These reactions typically require palladium catalysts and base.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), halides, amines; solvents like tetrahydrofuran (THF) or dimethylformamide (DMF); temperatures ranging from room temperature to reflux.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents like toluene or ethanol; temperatures typically around 80-100°C.
Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride); solvents like water or ethanol; temperatures ranging from 0°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolo[3,4-b]pyridine derivatives, while coupling reactions can produce arylated or alkynylated derivatives.
科学的研究の応用
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have shown activity against various biological targets, including kinases and receptors.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may act as inhibitors of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases, G-protein coupled receptors (GPCRs), and ion channels.
類似化合物との比較
Similar Compounds
6-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 3 position, making it less versatile in certain reactions.
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 6 position, which can affect its reactivity and applications.
6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in synthetic applications. The combination of these halogens allows for a wide range of chemical transformations and the synthesis of diverse derivatives.
特性
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZJNIJZDEBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3′-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one](/img/new.no-structure.jpg)



![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B1148688.png)
![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)
